molecular formula C5H7NO4 B143558 Azetidine-2,4-dicarboxylic acid CAS No. 127310-57-0

Azetidine-2,4-dicarboxylic acid

Cat. No. B143558
M. Wt: 145.11 g/mol
InChI Key: JMVIGOFRIJJUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine-2,4-dicarboxylic acid (ADCA) is an amino acid derivative that has gained significant attention in scientific research due to its unique properties. It is a cyclic amino acid that has a four-membered ring structure, which is rare in natural amino acids. ADCA is known to have various biochemical and physiological effects, making it a promising candidate for various applications.

Scientific Research Applications

Azetidine-2,4-dicarboxylic acid has various scientific research applications, including as a building block for peptide synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal coordination chemistry. Azetidine-2,4-dicarboxylic acid has also been studied for its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease, due to its ability to modulate glutamate receptors.

Mechanism Of Action

Azetidine-2,4-dicarboxylic acid has been shown to modulate glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. Azetidine-2,4-dicarboxylic acid acts as a partial agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. Azetidine-2,4-dicarboxylic acid has also been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).

Biochemical And Physiological Effects

Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, including the modulation of glutamate receptors, the inhibition of glutamate decarboxylase, and the activation of the mTOR pathway. Azetidine-2,4-dicarboxylic acid has also been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

Azetidine-2,4-dicarboxylic acid has several advantages for lab experiments, including its stability and solubility in water. However, Azetidine-2,4-dicarboxylic acid can be challenging to synthesize, and its high cost may limit its use in large-scale experiments.

Future Directions

There are several future directions for Azetidine-2,4-dicarboxylic acid research, including its potential as a treatment for neurological disorders, its role in synaptic plasticity and memory formation, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential side effects.
Conclusion:
In conclusion, Azetidine-2,4-dicarboxylic acid is a promising amino acid derivative that has various scientific research applications. Its unique properties, including its four-membered ring structure, make it an interesting molecule for further study. Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, and its potential as a treatment for neurological disorders makes it a molecule of significant interest. Further research is needed to fully understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential applications.

Synthesis Methods

Azetidine-2,4-dicarboxylic acid can be synthesized using various methods, including the Strecker synthesis, Gabriel synthesis, and the Mannich reaction. The Strecker synthesis involves the reaction of aldehydes with ammonia and hydrogen cyanide to form an amino acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide, which is then hydrolyzed to form an amino acid. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form an amino acid.

properties

IUPAC Name

(2R,4R)-azetidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIGOFRIJJUAW-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925846
Record name Azetidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidine-2,4-dicarboxylic acid

CAS RN

127310-57-0
Record name Azetidine-2,4-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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